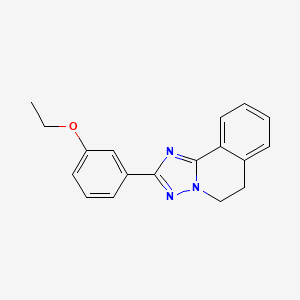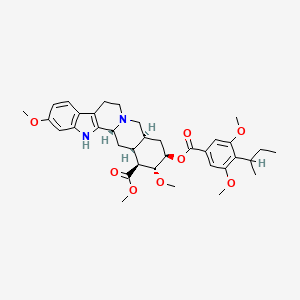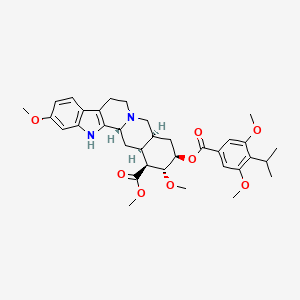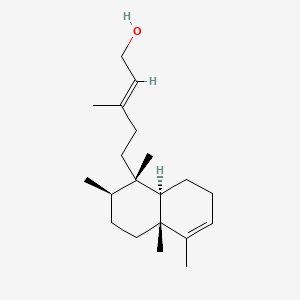
Kolavenol
Overview
Description
Kolavenol is a diterpene with the molecular formula C20H34O and a molecular weight of 290.4834 . It can be isolated from various sources, including the root of Solidago altissima L .
Synthesis Analysis
The first step of salvinorin A biosynthesis in Salvia divinorum involves the formation of (–)-kolavenyl diphosphate [(–)-KPP], which is subsequently dephosphorylated to afford (–)-kolavenol . A class II diterpene synthase, designated as SdKPS, has been identified as the enzyme that catalyzes this reaction .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C20H34O/c1-15(11-14-21)9-12-19(4)17(3)10-13-20(5)16(2)7-6-8-18(19)20/h7,11,17-18,21H,6,8-10,12-14H2,1-5H3/b15-11+ .
Chemical Reactions Analysis
The enzyme (–)-kolavenyl diphosphate synthase catalyzes the first step of salvinorin A biosynthesis, which involves the formation of (–)-kolavenyl diphosphate [(–)-KPP]. This compound is then dephosphorylated to produce (–)-kolavenol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 290.48 and its molecular formula is C20H34O .
Scientific Research Applications
Trypanocidal Activity
Kolavenol, isolated from the root bark extract of Entada abyssinica, exhibits trypanocidal activity. This compound demonstrates effectiveness against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis, with an IC50 value of 2.5 microg/ml. This finding supports the use of E. abyssinica by traditional healers in Uganda for treating sleeping sickness (Freiburghaus et al., 1998).
Antioxidant and Anti-inflammatory Properties
Kolaviron, a biflavonoid complex derived from Garcinia kola seeds containing this compound, has demonstrated significant anti-oxidative and anti-inflammatory properties. It has shown promise in extending the lifespan of Drosophila melanogaster and protecting against rotenone-induced toxicity, which is a model for Parkinson's Disease in rodents (Farombi et al., 2018).
Antitumor Activity
This compound has shown potent antitumor effects. A study reported its significant impact on increasing the lifespan in mice with IMC carcinomas, even outperforming 5-FU, a widely used chemotherapeutic agent (Ohsaki et al., 1994).
Microbial Transformation
The microbial transformation of this compound has been explored, with Mucor plumbeus converting 17-acetoxy-kolavenol acetate into various hydroxylated forms. This process elucidates different compounds that could have diverse biological applications (Hoffmann et al., 1993).
Neuroprotective Role
Kolaviron has demonstrated a neuroprotective role, particularly in models of Parkinson's Disease. It can rescue striatal neuronal damage and reduce redo-inflammation in rats exposed to rotenone. This suggests its potential for preventing and managing Parkinson's Disease (Farombi et al., 2019).
Hepatoprotective Properties
Kolaviron has shown hepatoprotective effects by suppressing COX-2 and iNOS expression via NF-kappaB and AP-1. This mechanism indicates its effectiveness in protecting theliver from injury caused by substances like dimethyl nitrosamine (Farombi, Shrotriya, & Surh, 2009).
Mechanism of Action
Target of Action
Kolavenol primarily targets the Farnesoid X receptor (FXR) . FXR is a member of the nuclear receptor superfamily and has been identified as a master gene for regulating enterohepatic metabolic homeostasis . It has proven to be a promising drug target for various liver diseases .
Mode of Action
This compound interacts with its target, FXR, by forming two hydrogen bonds with M265 and Y369 of human FXR . This interaction allows this compound to fit into the ligand binding pocket of FXR . This binding potently leads to the recruitment of multiple co-regulators and selectively induces the transcriptional activity of FXR .
Biochemical Pathways
The biosynthesis of this compound involves the enzyme (–)-kolavenyl diphosphate synthase, which catalyzes the first step of salvinorin A biosynthesis . This reaction forms (–)-kolavenyl diphosphate [(–)-KPP], which is subsequently dephosphorylated to afford (–)-kolavenol . This process is part of the larger biosynthetic pathways leading to salvinorin A .
Pharmacokinetics
Its bioavailability is likely influenced by its interaction with fxr and the subsequent induction of transcriptional activity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its therapeutic efficacy against hepatocyte disorders . By activating FXR, this compound can exert a protective effect against conditions such as Acetaminophen (APAP) toxicity, a common cause of hepatic failure .
Action Environment
These factors can influence the stereoselective biosynthesis of clerodane diterpenoid scaffolds, which includes this compound .
Safety and Hazards
Future Directions
The immense and largely untapped chemical diversity of plant specialized metabolism, including compounds like Kolavenol, offers a potential gold mine of biopharmaceuticals if sustainable means of their production can be realized . The natural product 2-oxothis compound, which is related to this compound, has been suggested as a potential drug candidate for future design by directly targeting FXR .
Biochemical Analysis
Biochemical Properties
Kolavenol plays a significant role in biochemical reactions, particularly in the biosynthesis of salvinorin A . The formation of this compound is catalyzed by a class II diterpene synthase, which is involved in the first step of salvinorin A biosynthesis . This enzyme, designated as SdKPS, converts (–)-kolavenyl diphosphate into this compound .
Cellular Effects
It is known that this compound is a precursor to salvinorin A, which has significant effects on various types of cells . Salvinorin A influences cell function by acting as a highly selective kappa-opioid receptor agonist
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the biosynthesis of salvinorin A . The enzyme SdKPS catalyzes the conversion of (–)-kolavenyl diphosphate to this compound, which is a key step in the formation of salvinorin A . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the biosynthesis of salvinorin A . This process involves the interaction of this compound with various enzymes and cofactors
Properties
IUPAC Name |
(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-15(11-14-21)9-12-19(4)17(3)10-13-20(5)16(2)7-6-8-18(19)20/h7,11,17-18,21H,6,8-10,12-14H2,1-5H3/b15-11+/t17-,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTMZYKTDFKGKV-UUMJGGROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CCO)C)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/C)CCC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19941-83-4 | |
| Record name | Kolavenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019941834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Kolavenol and where is it found?
A1: this compound is a clerodane diterpene found naturally in various plant species. It has been isolated from the roots of Solidago altissima [, ], the bark of Ptychopetalum olacoides [], and the leaves of Trichilia silvatica [], Guarea kunthiana [], and Macaranga tanarius [].
Q2: What is the biosynthetic origin of this compound?
A2: this compound biosynthesis originates from geranylgeranyl diphosphate (GGPP), a common precursor for diterpenes. Research suggests that a specific class II diterpene synthase, (–)-kolavenyl diphosphate synthase, catalyzes the formation of (–)-kolavenyl diphosphate from GGPP, which is subsequently dephosphorylated to yield (–)-kolavenol [].
Q3: What is the role of Kolavenyl diphosphate synthase in the biosynthesis of this compound?
A3: (–)-Kolavenyl diphosphate synthase (SdKPS) is a key enzyme in the biosynthetic pathway of this compound, specifically the (–)-enantiomer []. This enzyme catalyzes the cyclization of geranylgeranyl diphosphate to form (–)-kolavenyl diphosphate, the direct precursor to this compound.
Q4: Are there any interesting findings regarding the structure and function of SdKPS?
A4: Yes, research indicates that a single amino acid substitution (phenylalanine to histidine) in the active site of SdKPS can completely alter its product specificity, shifting from (–)-kolavenyl diphosphate to ent-copalyl diphosphate []. This highlights the enzyme's potential for bioengineering efforts aimed at producing specific diterpenes.
Q5: Does the biosynthesis of this compound share any evolutionary relationship with other diterpenes?
A5: Interestingly, phylogenetic analysis suggests that clerodane diterpene biosynthesis, to which this compound belongs, might have polyphyletic origins within the Lamiaceae family []. This contrasts with the previous assumption of a monophyletic origin and suggests independent evolutionary events leading to clerodane biosynthesis in different lineages.
Q6: Has the genome of any this compound-producing plant been sequenced?
A6: Yes, the genome of Scutellaria barbata, a plant known to produce the clerodane diterpenoid this compound, has been sequenced and assembled into thirteen pseudochromosomes []. This genomic information is a valuable resource for understanding the genetic basis of this compound biosynthesis and potentially engineering its production.
Q7: What is the molecular formula and molecular weight of this compound?
A7: this compound has the molecular formula C20H34O and a molecular weight of 290.48 g/mol.
Q8: What spectroscopic techniques are helpful in identifying and characterizing this compound?
A8: Researchers primarily utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the structure of this compound [, , ]. 1D and 2D NMR techniques, including 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC, provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. MS, on the other hand, helps determine the molecular weight and fragmentation pattern, further aiding in structural confirmation.
Q9: What are the reported biological activities of this compound?
A9: this compound has demonstrated moderate antiproliferative activity against the A2780 ovarian cancer cell line in in vitro studies []. This suggests its potential as a lead compound for developing anticancer agents, although further research is necessary to explore its efficacy and safety profile.
Q10: Have any derivatives of this compound been discovered?
A10: Yes, several this compound derivatives have been isolated from natural sources, including 7-oxo-kolavelool, 7α-hydroxykolavelool, and 6α,7α-dihydroxythis compound from Ptychopetalum olacoides []. Additionally, a novel clerodane-ascorbate adduct, 5-O-acetyl-2-C-(cleroda-3,13-dien-15-yl)-β-L-xylo-3-hexulofuranosonic acid γ-lactone, featuring a this compound moiety, has been isolated from Brachyglottis bidwillii []. The discovery of these derivatives highlights the structural diversity within this class of compounds and their potential as sources of novel bioactive molecules.
Q11: Are there any studies investigating the effects of this compound on seed germination?
A11: Yes, studies have shown that this compound does not inhibit the germination of lettuce seeds, unlike some other acetylenes and terpenoids isolated from the same plant source [, ]. This suggests that this compound may not possess significant phytotoxic properties, at least not through mechanisms affecting seed germination.
Q12: Has the effect of fertilizers on this compound production in plants been studied?
A13: A study investigated the impact of nano-fertilizers and bio-fertilizers on the production of bioactive compounds, including this compound, in Solidago canadensis []. Results revealed that the application of these fertilizers, both individually and in combination, led to alterations in the levels of various bioactive compounds, including this compound, highlighting the potential of optimized fertilization strategies to enhance the production of valuable secondary metabolites in plants.
Q13: Have there been any total syntheses of this compound reported in the literature?
A14: Yes, total syntheses of (–)-Kolavenol have been achieved [, ]. These syntheses provide confirmation of the structure and absolute configuration of the naturally occurring compound and pave the way for the development of more efficient synthetic routes to access this compound and its derivatives for further biological evaluation and potential development as therapeutic agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)
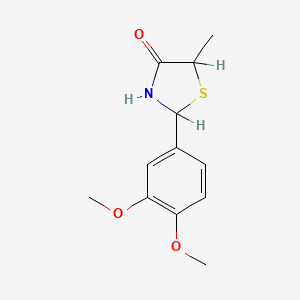
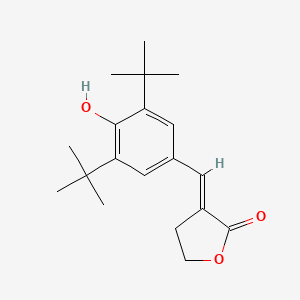
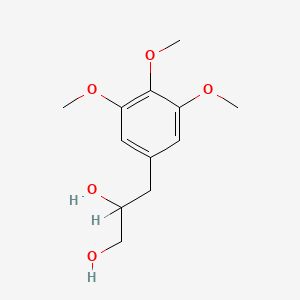

![1,3-Dimethyl-7-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B1673677.png)

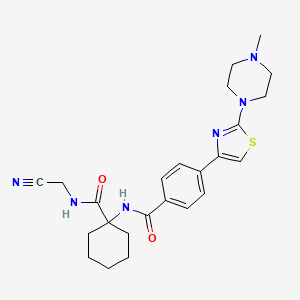
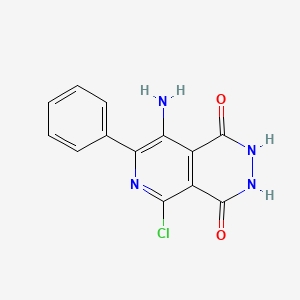
![tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate](/img/structure/B1673683.png)

